molecular formula C16H18N2O4 B14238204 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one CAS No. 400602-62-2

3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one

Cat. No.: B14238204
CAS No.: 400602-62-2
M. Wt: 302.32 g/mol
InChI Key: RNMOAWSVAHZYEV-UHFFFAOYSA-N
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Description

3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable pyrazinone precursor with a benzoyl derivative under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one: can be compared with other pyrazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

400602-62-2

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one

InChI

InChI=1S/C16H18N2O4/c1-4-9(2)12-15(21)17-13(16(18-12)22-3)14(20)10-5-7-11(19)8-6-10/h5-9,19H,4H2,1-3H3,(H,17,21)

InChI Key

RNMOAWSVAHZYEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=C(NC1=O)C(=O)C2=CC=C(C=C2)O)OC

Origin of Product

United States

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